molecular formula C5H3ClINO B1321761 3-Chloro-5-iodo-pyridin-2-ol CAS No. 97966-02-4

3-Chloro-5-iodo-pyridin-2-ol

Cat. No.: B1321761
CAS No.: 97966-02-4
M. Wt: 255.44 g/mol
InChI Key: LZNQZDFOAHWVPM-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-pyridin-2-ol: is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodo-pyridin-2-ol typically involves halogenation reactions. One common method is the iodination of 3-chloro-2-hydroxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-5-iodo-pyridin-2-ol can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring or the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents such as toluene or dimethylformamide.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the halogen atoms.

    Oxidation Products: Compounds with altered oxidation states, potentially forming pyridine N-oxides.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry: 3-Chloro-5-iodo-pyridin-2-ol is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Industry: In the materials science industry, it is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-iodo-pyridin-2-ol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Chloro-5-bromo-pyridin-2-ol
  • 3-Chloro-5-fluoro-pyridin-2-ol
  • 3-Chloro-5-trifluoromethyl-pyridin-2-ol

Comparison: 3-Chloro-5-iodo-pyridin-2-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and physical properties. The iodine atom, being larger and more polarizable than bromine or fluorine, can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications.

Biological Activity

3-Chloro-5-iodo-pyridin-2-ol (C₅H₃ClINO) is a halogenated pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in antimicrobial and anticancer therapies, as well as its utility in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with chlorine and iodine substituents at the 3 and 5 positions, respectively, and a hydroxyl group at the 2 position. This configuration enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₅H₃ClINO
Molecular Weight255.44 g/mol
CAS Number97966-02-4
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The halogen atoms enhance the compound's capacity to form halogen bonds, which can significantly influence binding affinity and specificity.

  • Antimicrobial Activity : Research indicates that halogenated pyridine derivatives exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, with some studies suggesting a mechanism involving disruption of bacterial cell membranes.
  • Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation. The compound's ability to interact with proteins involved in cell cycle regulation has been highlighted as a potential mechanism for its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of halogenated pyridines, including this compound. The results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways. These findings suggest that it may serve as a lead compound for developing new anticancer agents.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Synthesis of Bioactive Derivatives : The compound is utilized as a precursor in synthesizing various bioactive molecules, including trifluoromethylpyridines and pyridine alkaloids known for their extensive pharmacological profiles .
  • Potential as an Enzyme Inhibitor : Investigations into enzyme interactions have shown that derivatives of this compound can inhibit key enzymes involved in disease pathways, indicating potential therapeutic applications in treating metabolic disorders .

Properties

IUPAC Name

3-chloro-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQZDFOAHWVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606746
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-02-4
Record name 3-Chloro-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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